molecular formula C11H9NO B3352765 2(1H)-Quinolinone, 3-ethenyl- CAS No. 50779-76-5

2(1H)-Quinolinone, 3-ethenyl-

Cat. No. B3352765
CAS RN: 50779-76-5
M. Wt: 171.19 g/mol
InChI Key: DXWDVHRXEIKSBE-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-ethenyl- is a chemical compound that belongs to the quinolinone family. It is also known as 3-ethenylquinolin-2(1H)-one or vinylquinolinone. This compound has been studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 2(1H)-Quinolinone, 3-ethenyl- is not fully understood. However, it is believed to work by interacting with cellular components such as DNA and proteins, leading to changes in their structure and function. This compound has been shown to exhibit strong binding affinity for DNA, suggesting that it may interfere with DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 2(1H)-Quinolinone, 3-ethenyl- has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and transcription. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2(1H)-Quinolinone, 3-ethenyl- in lab experiments is its strong fluorescence properties. This makes it an ideal candidate for use in fluorescence-based assays, which are commonly used in scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using 2(1H)-Quinolinone, 3-ethenyl- is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of 2(1H)-Quinolinone, 3-ethenyl-. One potential direction is the development of new fluorescent probes based on this compound. This could involve modifying the chemical structure of 2(1H)-Quinolinone, 3-ethenyl- to improve its fluorescence properties or to target specific cellular components. Another potential direction is the study of the anti-inflammatory properties of this compound, with the aim of developing new treatments for inflammatory diseases. Finally, the potential use of 2(1H)-Quinolinone, 3-ethenyl- as a photosensitizer in photodynamic therapy could be further explored, with the aim of developing more effective treatments for cancer.

Scientific Research Applications

2(1H)-Quinolinone, 3-ethenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescent probes. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated compounds to destroy cancer cells.

properties

IUPAC Name

3-ethenyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h2-7H,1H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWDVHRXEIKSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494343
Record name 3-Ethenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 3-ethenyl-

CAS RN

50779-76-5
Record name 3-Ethenyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50779-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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